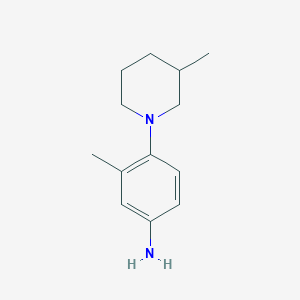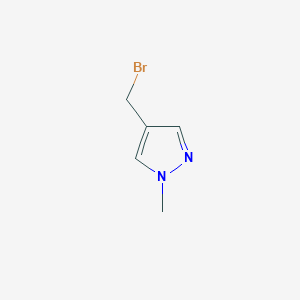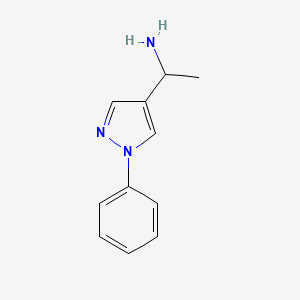
3-Methyl-4-(3-methyl-1-piperidinyl)anilin
Übersicht
Beschreibung
“3-Methyl-4-(3-methyl-1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3 . It has a molecular weight of 204.32 . The IUPAC name for this compound is 3-methyl-4-(3-methyl-1-piperidinyl)aniline .
Molecular Structure Analysis
The molecular formula of “3-Methyl-4-(3-methyl-1-piperidinyl)aniline” is C13H20N2 . The InChI code for this compound is 1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Pharmakologie
3-Methyl-4-(3-methyl-1-piperidinyl)anilin: ist eine Verbindung, die aufgrund ihrer Piperidinstruktur, die ein häufiges Fragment in der pharmazeutischen Chemie ist, eine bedeutende Rolle in der pharmazeutischen Industrie spielt . Piperidinderivate finden sich in mehr als zwanzig Klassen von Pharmazeutika, darunter Alkaloide. Sie sind entscheidend für die Entwicklung von Medikamenten und sind an verschiedenen pharmakologischen Anwendungen beteiligt. Die Derivate der Verbindung können durch intra- und intermolekulare Reaktionen synthetisiert werden, was zu einer Vielzahl biologisch aktiver Moleküle führt.
Materialwissenschaft
In der Materialwissenschaft kann This compound als Vorläufer oder Baustein für die Synthese komplexer organischer Verbindungen verwendet werden . Seine strukturellen Eigenschaften können zur Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder Leitfähigkeit beitragen.
Chemische Synthese
Diese Verbindung ist wertvoll in der chemischen Synthese, wo sie als Zwischenprodukt bei der Herstellung verschiedener Piperidinderivate dienen kann . Diese Derivate sind wichtig für die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen. Die Vielseitigkeit des Piperidinrings ermöglicht eine große Bandbreite chemischer Modifikationen, was ihn zu einem wertvollen Gut in der synthetischen organischen Chemie macht.
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in der chromatografischen Analyse verwendet werden . Es kann auch eine Rolle bei der Entwicklung analytischer Methoden zur Detektion und Quantifizierung ähnlicher Verbindungen spielen.
Life Science Forschung
Die Derivate der Verbindung werden in der Life Science Forschung verwendet, um biologische Prozesse zu untersuchen und neue Medikamente zu entwickeln . Sein Piperidinkern ist ein Schlüsselelement in vielen biologisch aktiven Verbindungen, was ihn zu einem Forschungsobjekt in der Wirkstoffentdeckung und -entwicklung macht.
Umweltwissenschaften
Obwohl spezifische Anwendungen von This compound in der Umweltwissenschaft in der verfügbaren Literatur nicht direkt erwähnt werden, können Verbindungen wie diese auf ihre Umweltbelastung, ihre biologische Abbaubarkeit und ihre potenzielle Verwendung in umweltfreundlichen chemischen Verfahren untersucht werden .
Wirkmechanismus
MPMPA is known to interact with proteins and enzymes in a variety of ways. It has been shown to bind to a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. It is also known to interfere with the activity of some enzymes, such as tyrosine kinases and cytochrome P450 enzymes.
Biochemical and Physiological Effects
MPMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, G-protein coupled receptors, and enzymes. It has also been shown to interact with a variety of receptors, including serotonin, dopamine, and muscarinic receptors. In addition, MPMPA has been shown to have an effect on the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
MPMPA is a highly efficient and cost-effective intermediate for the synthesis of a variety of compounds. It is also a relatively safe compound, with no known toxic effects. However, it is important to note that MPMPA is not soluble in water, and must be dissolved in an organic solvent before use. In addition, MPMPA has a relatively low solubility in some organic solvents, and must be used in relatively high concentrations in order to achieve the desired effect.
Zukünftige Richtungen
MPMPA is an important intermediate for the synthesis of a variety of compounds, and is used in a variety of scientific research applications. In the future, MPMPA could be used in the development of new drugs and therapeutics, as well as in the study of protein-ligand interactions. Additionally, MPMPA could be used to study the regulation of gene expression and the modulation of enzyme activity. Finally, MPMPA could be used in the development of new and improved synthetic methods, such as the use of novel catalysts and solvents.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-4-(3-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYHLWFKKQINAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1386036.png)
![N-[2-(2-thienyl)ethyl]cyclopropanamine](/img/structure/B1386038.png)

![1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1386043.png)


![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)


